molecular formula C14H21F2N5O2S B14926245 1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14926245
M. Wt: 361.41 g/mol
InChI Key: XVPMOFSQBSTDKP-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a difluoromethyl group and a pyrazole scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole scaffold. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-diketones . The difluoromethyl group is introduced using difluoromethylation reagents, which can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This includes the use of advanced difluoromethylation reagents and catalysts to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various difluoromethylated derivatives .

Scientific Research Applications

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(DIFLUOROMETHYL)-N~4~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both difluoromethyl and sulfonamide groups enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C14H21F2N5O2S

Molecular Weight

361.41 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H21F2N5O2S/c1-6-20-10(3)12(9(2)18-20)8-19(5)24(22,23)13-7-17-21(11(13)4)14(15)16/h7,14H,6,8H2,1-5H3

InChI Key

XVPMOFSQBSTDKP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)S(=O)(=O)C2=C(N(N=C2)C(F)F)C)C

Origin of Product

United States

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